
3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of isoquinoline, characterized by a partially saturated ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the reduction of isoquinoline N-oxide using reducing agents like zinc and acetic acid.
Industrial Production Methods: For industrial-scale production, the catalytic hydrogenation method is preferred due to its efficiency and scalability. The process involves dissolving isoquinoline in a suitable solvent, such as ethanol, and then subjecting it to hydrogen gas in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures (50-100 atm) to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), zinc, acetic acid.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
Applications De Recherche Scientifique
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. Its structural similarity to neurotransmitters allows it to bind to receptor sites, influencing neurotransmission and potentially leading to therapeutic effects in neurological conditions.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound from which 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone is derived.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with similar structural features.
Octahydroisoquinoline: A fully saturated derivative of isoquinoline.
Comparison: this compound is unique due to its specific degree of saturation, which imparts distinct chemical and physical properties. Compared to isoquinoline, it has reduced aromaticity and increased reactivity towards certain chemical reactions. Tetrahydroisoquinoline and octahydroisoquinoline, while similar, differ in their saturation levels and, consequently, their reactivity and applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexahydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H13NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H2,(H,10,11) |
Clé InChI |
FILNPHNMSIBWEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
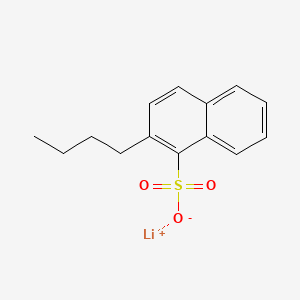
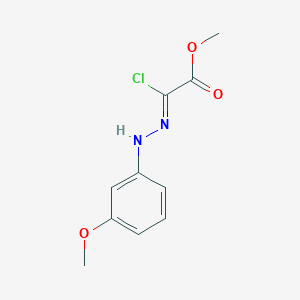
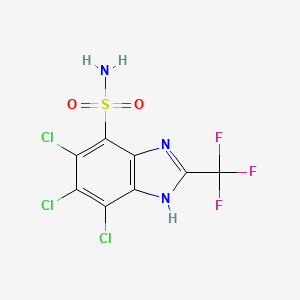
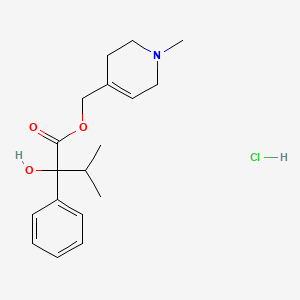
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
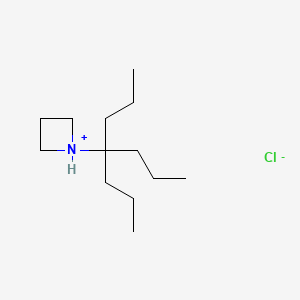
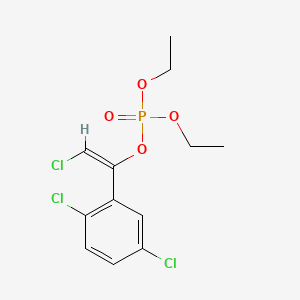
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

